Structural Divergence: Ethyl Spacer Drives Conformational and Physicochemical Distinction vs. Directly Linked Analog
The target compound contains an ethylene (–CH₂–CH₂–) bridge between the acetamide nitrogen and the pyridazinone N1, whereas the closest commercially catalogued analog, N‑(4‑bromophenyl)‑2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)acetamide (C₁₈H₁₄BrN₃O₂), attaches the acetamide group directly to the heterocycle . This insertion adds two sp³ carbons, increasing molecular weight from 384.23 to 413.29 Da, raising rotatable bond count from 5 to 7, and altering the spatial relationship between the 4‑bromophenyl ring and the pyridazinone carbonyl. Such differences are known to be critical in pyridazinone series: a VEGFR‑2 inhibitor study demonstrated that homologous chain‑length changes produced IC₅₀ shifts from 49.1 nM to >418 nM [1].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW 413.29 Da; 7 rotatable bonds (C₂₀H₁₉BrN₃O₂) |
| Comparator Or Baseline | N‑(4‑bromophenyl)‑2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)acetamide: MW 384.23 Da; 5 rotatable bonds (C₁₈H₁₄BrN₃O₂) |
| Quantified Difference | ΔMW = +29.06 Da; Δrotatable bonds = +2 |
| Conditions | Calculated from standard SMILES structures; rotatable bond count per Oprea’s definition. |
Why This Matters
Procurement decisions that ignore the ethyl spacer risk acquiring a compound with distinct conformational preferences and potentially divergent biological activity, as minor linker variations in pyridazinone libraries have caused >8‑fold potency changes.
- [1] Abdel Rahman DE et al. Bioorg Chem. 2023;105:104350. VEGFR‑2 kinase assay IC₅₀ range 49.1‑418.0 nM across pyridazinone analogs. View Source
